Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound with the molecular formula C11H11NO6 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a methoxy-oxoethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate typically involves the esterification of 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-(2-methoxy-2-oxoethyl)-3-aminobenzoate.
Hydrolysis: 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the ester group can be hydrolyzed to release the active acid form.
Comparison with Similar Compounds
- Methyl 4-(2-methoxy-2-oxoethyl)benzoate
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Comparison: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a methoxy-oxoethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that lack one or both of these groups.
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSLKRPXTVJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-07-7 | |
Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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